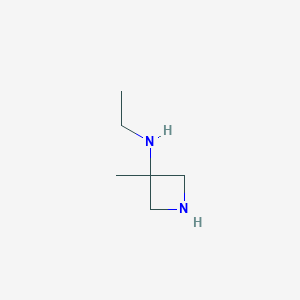
N-ethyl-3-methylazetidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-3-methylazetidin-3-amine (also known as EMA) is a chemical compound that belongs to the class of azetidines. EMA has been the subject of scientific research due to its potential applications in the field of medicine.
Wirkmechanismus
The exact mechanism of action of EMA is not fully understood. However, it is believed that EMA acts by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn leads to an improvement in mood.
Biochemische Und Physiologische Effekte
EMA has been shown to have a number of biochemical and physiological effects. In addition to its antidepressant-like effects, EMA has also been shown to have anxiolytic (anti-anxiety) effects. In a study conducted by Hasegawa et al., it was found that EMA reduced anxiety-like behavior in mice.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using EMA in lab experiments is that it is relatively easy to synthesize. Additionally, EMA has been shown to have a high degree of selectivity for dopamine and norepinephrine reuptake inhibition. However, one of the limitations of using EMA in lab experiments is that its exact mechanism of action is not fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research on EMA. One area of research could focus on the development of more selective EMA analogs that have even higher selectivity for dopamine and norepinephrine reuptake inhibition. Another area of research could focus on the potential use of EMA in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Additionally, more research could be conducted on the long-term effects of EMA use, as well as its potential for abuse and addiction.
Synthesemethoden
EMA can be synthesized using a variety of methods, including the reaction of N-ethyl-3-methylazetidine with ammonia and the reaction of N-ethyl-3-methylazetidine with hydrochloric acid. The most common method for synthesizing EMA is the reaction of N-ethyl-3-methylazetidine with ammonia in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
EMA has been the subject of scientific research due to its potential applications in the field of medicine. One of the most promising applications of EMA is its use as a potential antidepressant. In a study conducted by Kato et al., it was found that EMA exhibited antidepressant-like effects in mice. The study also found that EMA increased the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a crucial role in regulating mood.
Eigenschaften
CAS-Nummer |
149696-15-1 |
|---|---|
Produktname |
N-ethyl-3-methylazetidin-3-amine |
Molekularformel |
C6H14N2 |
Molekulargewicht |
114.19 g/mol |
IUPAC-Name |
N-ethyl-3-methylazetidin-3-amine |
InChI |
InChI=1S/C6H14N2/c1-3-8-6(2)4-7-5-6/h7-8H,3-5H2,1-2H3 |
InChI-Schlüssel |
MPSVIRTVELVFSN-UHFFFAOYSA-N |
SMILES |
CCNC1(CNC1)C |
Kanonische SMILES |
CCNC1(CNC1)C |
Synonyme |
N-ETHYL-3-METHYL-3-AZETIDINAMINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



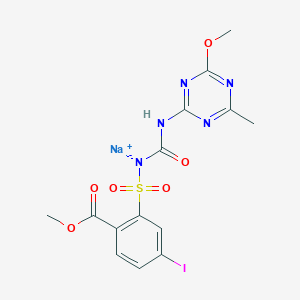


![[(1S,2R)-2-(Diethylcarbamoyl)-2-phenylcyclopropyl]methylazanium;chloride](/img/structure/B134622.png)
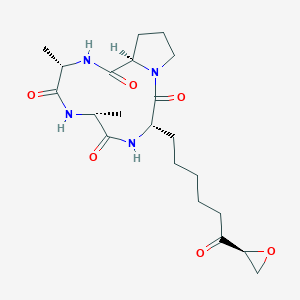

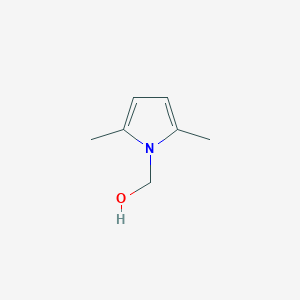
![methyl (2R,3aR,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B134632.png)


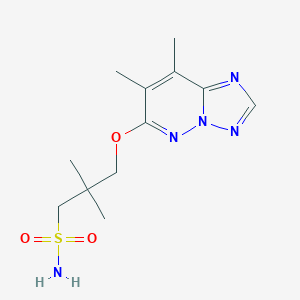
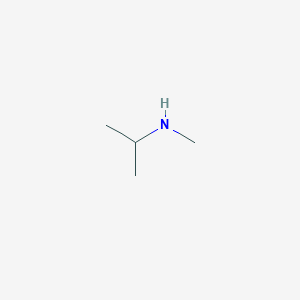
![(E)-2,2-Dimethyl-propanoic Acid 4-[4-Chloro-1-(4-hydroxyphenyl)-2-phenyl-1-butenyl]phenyl Ester](/img/structure/B134642.png)
